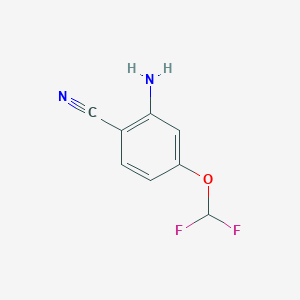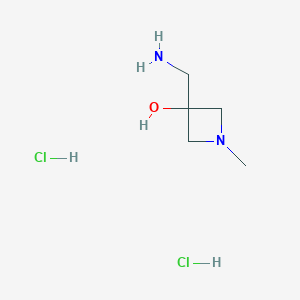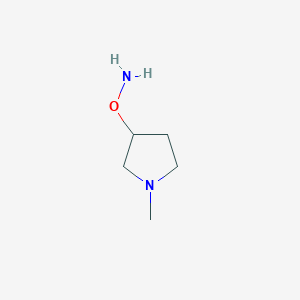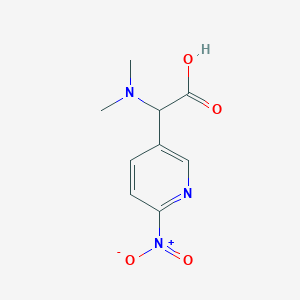
2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile is an organic compound that features a fluorophenyl group, a methoxy group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve high-pressure autoclave reactions. For example, a method may include the addition of a compound, acetonitrile, and glacial acetic acid into a high-pressure autoclave, followed by the addition of platinum and carbon catalysts. The reaction is carried out under specific temperature and pressure conditions to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects in various medical conditions.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile include:
- 2-Fluorodeschloroketamine
- Succinic acid, 2-fluorophenyl geranyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H12FNO2 |
|---|---|
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-5-methoxy-3-oxopentanenitrile |
InChI |
InChI=1S/C12H12FNO2/c1-16-7-6-12(15)10(8-14)9-4-2-3-5-11(9)13/h2-5,10H,6-7H2,1H3 |
Clave InChI |
QEQAQCMGMADAES-UHFFFAOYSA-N |
SMILES canónico |
COCCC(=O)C(C#N)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)

![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)



![(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13030827.png)

